molecular formula C23H30N2O2 B2857547 2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide CAS No. 1351612-73-1

2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide

Cat. No. B2857547
CAS RN: 1351612-73-1
M. Wt: 366.505
InChI Key: XHVCXRYVBRFQSY-UHFFFAOYSA-N
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Description

2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide, also known as Compound X, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Potential as Pesticides

N-derivatives of related compounds have been characterized by X-ray powder diffraction, suggesting their potential as pesticides. The study provides experimental data that could be valuable for the development of new pesticide formulas (Olszewska, Tarasiuk, & Pikus, 2011).

Antimicrobial Applications

A study on N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives revealed that these compounds exhibit significant antimicrobial activities against pathogenic bacteria and Candida species, with certain derivatives showing lower cytotoxic doses than their effective antimicrobial doses (Mokhtari & Pourabdollah, 2013).

Applications in Medicinal Chemistry Synthesis

  • The synthesis of related compounds from piperazine and N-chloroacetyl-2,6-xylidine has been described, highlighting a process that allows for the removal of unwanted by-products and efficient recovery of the desired product, which could be crucial for the development of medicinal compounds (Guillaume, Cuypers, Vervest, Smaele, & Leurs, 2003).
  • Another study focused on the stereoselective synthesis of cis-3,4-disubstituted piperidines through the ring transformation of 2-(2-mesyloxyethyl)azetidines, providing a new methodology that could be valuable for preparing compounds with specific stereochemical configurations for medicinal chemistry applications (Mollet, Catak, Waroquier, Van Speybroeck, D’hooghe, & de Kimpe, 2011).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[4-(phenylmethoxymethyl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-18-7-6-10-22(19(18)2)24-23(26)15-25-13-11-21(12-14-25)17-27-16-20-8-4-3-5-9-20/h3-10,21H,11-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVCXRYVBRFQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2CCC(CC2)COCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide

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